1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of pyrrolidinyl ketones This compound is characterized by the presence of a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 4-methylphenyl group as a substituent
Preparation Methods
The synthesis of 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine and acetone under basic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, it can enhance their levels in the synaptic cleft, leading to increased neurotransmission. This mechanism is similar to that of other monoamine uptake inhibitors and is of interest in the development of treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Comparison with Similar Compounds
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Pyrovalerone: A compound with a similar pyrrolidine structure but with a different substituent on the phenyl ring. Pyrovalerone is also a monoamine uptake inhibitor and has been studied for its potential therapeutic applications.
Methylenedioxypyrovalerone (MDPV): Another pyrrolidine derivative with a methylenedioxy group. MDPV is known for its stimulant effects and has been studied for its potential use in treating various neurological conditions.
The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of dopamine and norepinephrine transporters, making it a valuable compound for further research .
Properties
IUPAC Name |
1-[2-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10-4-5-13(15)12-8-6-11(2)7-9-12/h3,6-9,13H,1,4-5,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIPHODPSMXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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